molecular formula C5H10O2<br>(CH3)3CCOOH<br>C5H10O2 B121385 Pivalic acid CAS No. 75-98-9

Pivalic acid

Cat. No.: B121385
CAS No.: 75-98-9
M. Wt: 102.13 g/mol
InChI Key: IUGYQRQAERSCNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a carboxylic acid . It is used in the formation of prodrugs, where it enhances oral bioavailability . The primary target of this compound is the fatty acid oxidation pathway . It is also involved in the activation of the ortho-C(sp2)–H bond in phenyl (pyrrolidin-1-yl)methanone .

Mode of Action

this compound acts as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . It is also involved in the formation of prodrugs, where it enhances their lipophilic character and, as a consequence, their penetration into the anterior chamber .

Biochemical Pathways

this compound undergoes intracellular metabolism via the fatty acid oxidation pathway . The transformation of this compound to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous this compound .

Pharmacokinetics

this compound decreases L-carnitine concentration in the body via urinary excretion of their acylcarnitines, pivaloylcarnitine (PC) and valproylcarnitine (VC) . The renal handling of these acylcarnitines is facilitated by the Na+/L-carnitine cotransporter, OCTN2 .

Result of Action

The result of this compound’s action is the enhancement of the oral bioavailability of prodrugs . It also contributes to the resistance of hydrolysis of esters of most carboxylic acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of palladium can enhance its catalytic function . Furthermore, the presence of other compounds, such as propharmaceuticals or gasoline additives like isooctane, can influence the biodegradation of this compound .

Biochemical Analysis

Biochemical Properties

Pivalic acid plays a significant role in biochemical reactions. It is involved in the hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . This compound is also economically recovered as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxycillin .

Cellular Effects

It is known that this compound can decrease tissue carnitine concentration, which could lead to impaired energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. For instance, this compound is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . It also plays a role in the biosynthesis of branched amino acids, i.e., Val, Leu, and Ile .

Temporal Effects in Laboratory Settings

It is known that short-term administration of a high dose of sodium pivalate impairs cardiac mitochondrial energy metabolism without depressing cardiac function during ischemia–reperfusion injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that short-term high-dose administration of sodium pivalate impaired pyruvate metabolism without affecting cardiac function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . It is also economically recovered as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxycillin .

Chemical Reactions Analysis

Pivalic acid undergoes various chemical reactions:

Comparison with Similar Compounds

Pivalic acid is similar to other carboxylic acids but has unique properties due to its tert-butyl group. Similar compounds include:

This compound’s high thermal stability and resistance to hydrolysis make it unique compared to these similar compounds .

Properties

IUPAC Name

2,2-dimethylpropanoic acid
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InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)
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InChI Key

IUGYQRQAERSCNH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)O
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Molecular Formula

C5H10O2, Array
Record name TRIMETHYLACETIC ACID
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Related CAS

1184-88-9 (hydrochloride salt)
Record name 2,2-Dimethylpropanoic acid
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DSSTOX Substance ID

DTXSID8026432
Record name 2,2-Dimethylpropanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C
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Flash Point

147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c.
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Solubility

Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble)
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Density

0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91
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Vapor Density

3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5
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Vapor Pressure

1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85
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Color/Form

Colorless cyrstals, Needles

CAS No.

75-98-9
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Melting Point

91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods II

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C=S1C2C(=O)C(=O)N2C(C(=O)O)C1(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pivalic acid
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Pivalic acid
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Pivalic acid
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Pivalic acid
Customer
Q & A

Q1: What is the significance of carnitine depletion associated with pivalic acid?

A2: Carnitine plays a crucial role in fatty acid metabolism by transporting long-chain fatty acids into mitochondria for β-oxidation, a vital energy production pathway. [, , , ] Depletion of carnitine, as observed with prolonged this compound exposure, can disrupt fatty acid oxidation, potentially leading to hypoglycemia, particularly during periods of fasting. [, , , ] This disruption in energy homeostasis can manifest as various symptoms, including convulsions and loss of consciousness, especially in infants and young children. [, , ]

Q2: What is the molecular structure and key spectroscopic data for this compound?

A3: this compound ((CH3)3CCOOH), also known as 2,2-dimethylpropanoic acid, exhibits a distinctive globular structure. Its IR spectrum showcases characteristic bands for carboxylic acid functionality. Detailed vibrational analysis using DFT methods provides insights into the molecular structure and its vibrational modes. []

Q3: How does this compound behave in different phases and under varying conditions?

A4: this compound exhibits a solid-to-solid phase transition, transitioning from an ordered crystalline phase to an orientationally disordered "plastic" phase characterized by molecular rotation. [, , , ] This unique property influences its self-diffusion behavior and plastic deformation characteristics under varying temperatures and pressures. [, ] Studies employing techniques like neutron scattering provide valuable insights into these dynamic processes. []

Q4: What is the role of this compound in catalysis?

A5: this compound and its derivatives, such as diethylboryl pivalate, exhibit catalytic activity in various organic reactions. [, ] Notably, they accelerate the hydrolysis of trialkylboranes, leading to the formation of tetraalkyldiboranes and dialkylhydroxyboranes. [] This catalytic activity stems from their ability to facilitate the cleavage of B-C bonds through cyclic transition states, highlighting their significance in boron chemistry.

Q5: How has computational chemistry been employed in understanding this compound?

A6: Density functional theory (DFT) calculations have proven invaluable in elucidating the reaction mechanisms involving this compound. Studies investigating the reaction between this compound and sulfur trioxide (SO3) reveal a pericyclic process leading to the formation of pivalic sulfuric anhydride. [] These calculations provide detailed insights into the reaction pathway, highlighting the influence of gas-phase acidity and basicity of reactants on the reaction energetics. []

Q6: Are there any insights from computational studies regarding this compound's role in C-H functionalization reactions?

A7: DFT computations have been instrumental in understanding the role of this compound as an additive in palladium-catalyzed C-H functionalization reactions. [] These studies reveal this compound's participation in relay proton transfer during the C-H bond activation step through a cyclometallation deprotonation (CMD) process. [] Additionally, this compound, along with zinc chloride, plays a crucial role in stabilizing transition states and lowering activation barriers, ultimately enhancing the efficiency of these catalytic protocols. []

Q7: What are the known toxicological concerns associated with this compound?

A8: While generally considered safe for short-term use, long-term administration of this compound-containing drugs can lead to carnitine depletion, potentially causing metabolic disturbances, particularly in infants and young children. [, , , , , ] Careful monitoring of carnitine levels is crucial during prolonged therapy, and carnitine supplementation may be necessary in some cases to prevent adverse effects. []

Q8: What are some notable applications of this compound beyond its use in prodrugs?

A9: this compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various esters and amides. [, ] Its unique properties also find applications in material science, for example, in the synthesis of metal-organic frameworks (MOFs) and as a building block for supramolecular chemistry. []

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